Boc-O-benzyl-L-threonine N-carboxy anhydride

Description

Molecular Architecture and Stereochemical Configuration

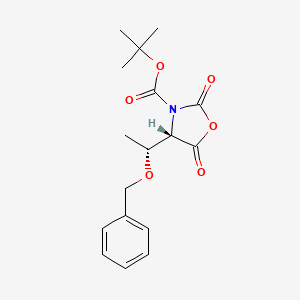

Boc-O-benzyl-L-threonine N-carboxy anhydride (molecular formula: $$ \text{C}{17}\text{H}{21}\text{NO}_{6} $$, molecular weight: 335.35 g/mol) is a protected amino acid derivative critical for peptide synthesis. Its structure comprises three key components:

- N-Carboxy Anhydride (NCA) Core : A five-membered oxazolidine-2,5-dione ring formed by cyclization of the α-amino and α-carboxyl groups of threonine.

- Stereochemical Features : The threonine backbone adopts the (2S,3R) configuration, preserved during NCA formation. The benzyl ether group at the β-hydroxyl position and the tert-butoxycarbonyl (Boc) group at the α-amino position introduce steric bulk, influencing reactivity.

- Protective Groups :

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{17}\text{H}{21}\text{NO}_{6} $$ | |

| Stereochemistry | (2S,3R) | |

| NCA Ring System | Oxazolidine-2,5-dione |

Properties

IUPAC Name |

tert-butyl (4S)-2,5-dioxo-4-[(1R)-1-phenylmethoxyethyl]-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6/c1-11(22-10-12-8-6-5-7-9-12)13-14(19)23-15(20)18(13)16(21)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKERFCFKSYDKBY-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)OC(=O)N1C(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901110380 | |

| Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160803-32-7 | |

| Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160803-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxazolidinecarboxylic acid, 2,5-dioxo-4-[1-(phenylmethoxy)ethyl]-, 1,1-dimethylethyl ester, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Mechanism

The conventional synthesis of Boc-O-benzyl-L-threonine NCA involves cyclization of Boc-O-benzyl-L-threonine using phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in anhydrous conditions. Triphosgene, a safer solid alternative to gaseous phosgene, reacts with the amino acid’s α-amino group to form the NCA ring. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of triphosgene, releasing HCl and generating the NCA structure.

Procedure and Optimization

A typical protocol involves dissolving Boc-O-benzyl-L-threonine in dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, followed by slow addition of triphosgene (0.5–1.0 equiv) and triethylamine (2–4 equiv) at 0–25°C. Key parameters include:

-

Solvent selection : DCM offers high solubility for reactants, while THF minimizes side reactions.

-

Temperature control : Reactions at 0°C reduce decomposition but require extended times (4–6 hours), whereas room-temperature reactions complete in 1–2 hours.

-

Acid scavenging : Triethylamine neutralizes HCl, preventing acid-catalyzed NCA hydrolysis.

Propylene Oxide-Assisted Triphosgene Method

Moisture-Tolerant Synthesis

A breakthrough method employs propylene oxide (PO) as an ultra-fast HCl scavenger, enabling NCA synthesis in humid environments. PO reacts with HCl to form chlorohydrins, mitigating acid-induced decomposition. This approach achieves 84% isolated yield of Boc-O-benzyl-L-threonine NCA even with 70% ambient humidity.

Protocol Details

Advantages Over Traditional Methods

-

Eliminates need for gloveboxes or Schlenk lines.

-

Scalable for industrial applications due to simplified setup.

Photo-On-Demand Phosgenation

Light-Triggered COCl₂ Generation

A novel method utilizes visible light to generate phosgene in situ from CHCl₃, enabling NCA synthesis without handling toxic gases. Irradiation of CHCl₃ in the presence of Cl₂ and O₂ produces COCl₂, which reacts with Boc-O-benzyl-L-threonine to form the NCA.

Reaction Conditions and Performance

Table 1: Photo-On-Demand Synthesis Optimization

| Entry | Amino Acid | CHCl₃ (mL) | CH₃CN (mL) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1F | Boc-O-benzyl-L-Thr | 15 | 15 | 2 | 89 |

Mechanistic Insights

The reaction proceeds via radical chain initiation:

Subsequent cyclization with the amino acid forms the NCA.

Boc-Protection of Precursor Amino Acid

Synthesis of Boc-O-benzyl-L-threonine

Prior to NCA formation, the amino acid must be Boc-protected. A patented method uses (Boc)₂O in acetone/water with triethylamine, achieving >95% yield in 2 hours at 25°C.

Table 2: Boc-Protection Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetone/H₂O (3:1) |

| Base | Triethylamine (2 eq) |

| Temperature | 25°C |

| Time | 2 hours |

Impact on NCA Quality

High-purity Boc-protected amino acid (>99% by HPLC) is critical for subsequent NCA synthesis. Impurities in the precursor lead to side reactions and reduced NCA yields.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Reaction Time | Scalability | Moisture Tolerance |

|---|---|---|---|---|

| Phosgene/Triphosgene | 70–85 | 1–6 hours | Moderate | Low |

| Propylene Oxide-Assisted | 84 | 1.5 hours | High | High |

| Photo-On-Demand | 89 | 2 hours | Moderate | Moderate |

Key findings:

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-threonine N-carboxy anhydride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the N-carboxy anhydride group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include Boc-O-benzyl-L-threonine and various substituted derivatives depending on the nucleophile used in the reaction .

Scientific Research Applications

Boc-O-benzyl-L-threonine N-carboxy anhydride has several scientific research applications:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides, which are crucial in studying protein structure and function.

Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.

Biological Research: It aids in the study of enzyme-substrate interactions and protein-protein interactions.

Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-threonine N-carboxy anhydride involves its role as a protected amino acid derivative in peptide synthesis. The N-carboxy anhydride group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids . This reaction is crucial in the stepwise assembly of peptides, allowing for the precise control of peptide sequence and structure .

Comparison with Similar Compounds

Comparison with Similar N-carboxy Anhydrides

The reactivity, polymerization behavior, and applications of Boc-O-Bzl-L-Thr NCA are influenced by its protecting groups and amino acid backbone. Below is a comparative analysis with structurally or functionally related NCAs:

Reactivity and Polymerization

- Boc-O-Bzl-L-Thr NCA : The steric bulk of the benzyl group slows polymerization compared to less protected NCAs. Initiation with hexamethyldisilazane (HMDS) ensures controlled ROP, yielding polymers with low dispersity (Đ < 1.2) .

- Nε-Boc-L-Lysine NCA : The Boc group enhances solubility in organic solvents, enabling high molecular weight polymers (Mn > 20 kDa). Deprotection with trifluoroacetic acid (TFA) generates cationic polylysine for nucleic acid delivery .

- BLG-NCA : Benzyl protection promotes hydrophobic aggregation, forming α-helical structures. Polymerization with PEG-based initiators creates amphiphilic block copolymers for micellar drug carriers .

- dl-4-Boronophenylalanine NCA: Unprotected side chains limit solubility, requiring copolymerization with alanine NCA to improve processability. Boronated polypeptides enable neutron-activated tumor therapy .

Stability and Deprotection

- Boc vs. Benzyl Groups : Boc deprotection (acidic conditions) and benzyl removal (H₂/Pd) allow orthogonal modification. This is critical for multi-block copolymers .

- Fmoc-L-Lysine NCA : Base-labile Fmoc groups enable sequential deprotection in organic solvents, avoiding side reactions in hydrophobic polymers .

- Sarcosine NCA (Sar-NCA): No protecting groups simplify synthesis but limit functional diversity. Polymers exhibit high crystallinity and thermal stability .

Functional and Application Differences

- Hydrogen Bonding : Threonine’s hydroxyl group (after deprotection) enhances hydrogen bonding, influencing β-sheet formation in polypeptides .

- Cationic Charge : Deprotected lysine NCAs yield polycations for gene delivery, whereas threonine-based polymers remain neutral .

- Redox Sensitivity : Cysteine NCAs with tert-butyl mercapto groups form disulfide bridges, enabling stimuli-responsive drug release .

Key Research Findings

Controlled Polymerization : Boc-O-Bzl-L-Thr NCA polymerization with HMDS achieves Đ < 1.1, comparable to BLG-NCA (Đ = 1.06) .

Thermal Stability : Poly(threonine) derivatives exhibit higher thermal degradation temperatures (~250°C) than polylysine (~200°C) due to hydrogen bonding .

Drug Delivery : Threonine-based micelles show pH-dependent swelling (243–357 nm) for targeted release, outperforming rigid glutamate-based systems .

Enzymatic Mimicry : The "chain-effect" observed in polysarcosine-initiated NCA polymerization mirrors enzymatic catalysis, highlighting NCAs' versatility in biomimetic systems .

Biological Activity

Boc-O-benzyl-L-threonine N-carboxy anhydride (Boc-Thr(Bzl)-NCA) is a compound of significant interest in the field of peptide chemistry and drug development. Its biological activity, particularly in the context of peptide synthesis and potential therapeutic applications, has been explored in various studies. This article provides a detailed overview of the biological activity associated with Boc-Thr(Bzl)-NCA, including its properties, synthesis methods, and case studies demonstrating its utility.

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 335.35 g/mol

- Melting Point : 77-80 °C

- Boiling Point : 403.3 ± 37.0 °C (predicted)

- CAS Number : 160803-32-7

These properties indicate that Boc-Thr(Bzl)-NCA is a stable compound suitable for various synthetic applications, particularly in the formation of peptides through N-carboxyanhydride polymerization.

Synthesis and Mechanism

The synthesis of this compound typically involves the protection of the amino and hydroxyl groups of threonine followed by cyclization to form the anhydride. The dual protection strategy using Boc and benzyl groups enhances the stability and reactivity of the compound during polymerization processes.

Mechanism Overview

- Protection of Functional Groups : The amino group is protected with a Boc group, while the hydroxyl group is protected with a benzyl group.

- Formation of N-Carboxy Anhydride : The protected threonine undergoes cyclization to form the N-carboxy anhydride.

- Polymerization : The NCA can then be polymerized to form polypeptides through ring-opening reactions.

This synthetic pathway allows for the controlled formation of peptides with specific sequences and functionalities.

Biological Activity

This compound exhibits several biological activities relevant to its application in peptide synthesis:

- Peptide Synthesis : It serves as a monomer in the ring-opening polymerization process, allowing for the efficient synthesis of polypeptides with defined sequences. This method has been shown to yield high molecular weight polymers with precise control over chain length and composition .

- Therapeutic Potential : Peptides synthesized from Boc-Thr(Bzl)-NCA have demonstrated various biological activities, including antimicrobial and anticancer properties. For instance, certain peptides derived from threonine residues have been studied for their ability to inhibit cancer cell proliferation and enhance apoptosis .

Case Study 1: Anticancer Activity

A study investigated peptides synthesized using Boc-O-benzyl-L-threonine NCA that exhibited significant cytotoxic effects against various cancer cell lines. The peptides were shown to induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of threonine-containing peptides derived from Boc-Thr(Bzl)-NCA. These peptides demonstrated effective inhibition against Gram-positive bacteria, suggesting their utility in developing new antibiotics amid rising antibiotic resistance .

Comparative Analysis

The following table summarizes key aspects of this compound compared to other common amino acid NCAs:

| Compound | Molecular Weight | Melting Point (°C) | Biological Activity |

|---|---|---|---|

| Boc-O-benzyl-L-threonine NCA | 335.35 | 77-80 | Anticancer, Antimicrobial |

| Boc-Glycine NCA | 173.21 | 60-65 | Antimicrobial |

| Boc-Alanine NCA | 189.25 | 70-75 | Anticancer |

Q & A

Q. What are the established methods for synthesizing Boc-O-benzyl-L-threonine N-carboxy anhydride (NCA)?

The Fuchs-Farthing method using triphosgene is widely employed for NCA synthesis. For example, β-benzyl-L-aspartate NCA was synthesized by reacting the amino acid with triphosgene in dichloromethane under anhydrous conditions. Initiators like α-methyl-ω-aminopoly(ethylene glycol) (CH3O-PEG-NH2) are used to polymerize NCAs, with the degree of polymerization determined via ¹H NMR . Alternative routes include phosgenation of free amino acids, as described for γ-benzyl-L-glutamate NCA .

Q. How is purification and analysis of NCAs performed post-synthesis?

Isotachophoretic analysis is used to assess crude materials and intermediates, enabling quantification of impurities and yield optimization. Post-polymerization, block copolymers (e.g., PEG-PBLA) are purified via precipitation in cold diethyl ether and characterized via ¹H NMR for molecular weight determination .

Q. What initiation strategies are effective for NCA polymerization?

Tertiary amines (e.g., triethylamine) are common initiators, deprotonating NCAs to form activated monomers. For controlled polymerization, amino-terminated PEG macroinitiators enable block copolymer synthesis, with reaction kinetics monitored by gel permeation chromatography (GPC) .

Q. What techniques are used for structural characterization of NCAs?

X-ray crystallography resolves crystal structures (e.g., orthorhombic space groups for γ-benzyl-L-glutamate NCA) and hydrogen-bonding patterns. ¹H NMR confirms monomer conversion and copolymer composition, while FT-IR validates carbonyl stretching frequencies (~1,800 cm⁻¹) .

Q. How are NCAs applied in peptide and polymer synthesis?

NCAs enable site-specific amino acid incorporation, such as arginine at insulin A-chain termini via aqueous reactions at pH 10. They also synthesize amphiphilic block copolymers (e.g., PEG-PBLG) for drug delivery systems .

Advanced Research Questions

Q. How does temperature influence NCA polymerization kinetics and control?

At 0°C, NCA polymerization exhibits slower propagation rates, enhancing control over molecular weight distribution. Low temperatures reduce side reactions (e.g., chain termination), enabling synthesis of well-defined graft copolymers. Kinetic studies using ¹H NMR or GPC are critical for optimizing reaction conditions .

Q. How do steric and electronic effects of NCA monomers impact polymerization?

N-Methylation or α-substitution introduces steric hindrance, reducing polymerization rates. For example, N-methylated NCAs require longer reaction times but yield polypeptides with enhanced proteolytic stability. Steric effects are quantified via Arrhenius plots and molecular dynamics simulations .

Q. What structural features of NCAs dictate reactivity and crystallinity?

Intermolecular hydrogen bonds (e.g., between imino and carbonyl groups in γ-benzyl-L-glutamate NCA) stabilize crystal lattices and influence monomer reactivity. Crystal packing (e.g., orthorhombic vs. monoclinic systems) correlates with solubility and polymerization efficiency .

Q. What mechanisms explain the "chain-effect" in NCA polymerization?

Polysarcosine initiators adsorb NCA monomers, increasing local concentration and accelerating propagation rates. This adsorption-driven "chain-effect" mimics enzymatic catalysis, with kinetics modeled via pseudo-first-order rate equations. Inhibition by reaction products suggests equilibrium-driven termination .

Q. How are pH-responsive NCAs engineered for targeted drug delivery?

Benzylglutamate NCAs polymerized with orthoester-containing PEG macroinitiators form pH-sensitive micelles. Under acidic tumor microenvironments, the shell sheds via orthoester hydrolysis, releasing encapsulated drugs (e.g., protoporphyrin IX). Stability and release profiles are validated via dynamic light scattering (DLS) and fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.